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Compound of Interest

Compound Name: 1,8-Dinitronaphthalene

Cat. No.: B126178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the
preparation of dinitronaphthalene isomers, drawing from foundational research in the late 19th
and early 20th centuries. The synthesis of these compounds was a significant area of
investigation, driven by their importance as intermediates in the production of dyes and
explosives. This document outlines the key synthetic strategies, presents quantitative data for
various isomers, and provides detailed experimental protocols based on the available historical
literature.

Introduction

The nitration of naphthalene was a subject of intense study for early organic chemists. The
initial introduction of a single nitro group primarily yields 1-nitronaphthalene, with 2-
nitronaphthalene as a minor product.[1] Subsequent dinitration is highly dependent on reaction
conditions and the directing effects of the initial nitro group.[1] Direct nitration of naphthalene
historically yielded a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes.
[1] The synthesis of other isomers required more intricate, multi-step approaches, often starting
from substituted naphthalenes like naphthylamines or naphthols.[1][2] Key figures in the early
exploration of dinitronaphthalene synthesis include Vesely and Dvorak (1923), Contardi and
Mor (1924), and Chudozilov (1929).[1]
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Data Presentation: Properties of Dinitronaphthalene
Isomers

The physical properties of dinitronaphthalene isomers vary significantly, which was crucial for

their separation and characterization in early chemical studies.
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Isomer

Molecular
Formula

Molar Mass (
g/mol)

Melting Point
(°C)

Appearance

1,2-
Dinitronaphthale

ne

C10H6&N20a4

218.17

161-162

1,3-
Dinitronaphthale

ne

C10HsN204

218.17

146-148

Beige powder

1,4-
Dinitronaphthale

ne

C10H6sN20a4

218.17

134

Pale yellow

needles

1,5-
Dinitronaphthale

ne

C10H6&N20a

218.17

216-219

Yellowish-green

needles

1,6-
Dinitronaphthale

ne

C10HsN204

218.17

166-167

1,7-
Dinitronaphthale

ne

C10H6&N20a4

218.17

156

1,8-
Dinitronaphthale

ne

C10H6&N20a4

218.17

172-173

Yellow rhombic

needles

2,3-
Dinitronaphthale

ne

C10HsN204

218.17

174-175

2,6-
Dinitronaphthale

ne

C10H6&N20a4

218.17

279

2,7-
Dinitronaphthale

ne

C10HsN204

218.17

234
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Note: Some physical properties for less common isomers are not readily available in the
reviewed historical literature.

Experimental Protocols

The following sections detail the historical methodologies for the synthesis of key
dinitronaphthalene isomers.

Direct Nitration of Naphthalene: Synthesis of 1,5- and
1,8-Dinitronaphthalene

The most direct historical method for producing dinitronaphthalenes was the nitration of
naphthalene using a mixture of concentrated nitric and sulfuric acids. This process primarily
yields a mixture of 1,5- and 1,8-dinitronaphthalene.[1]

Experimental Protocol:

 Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to
concentrated nitric acid while maintaining a low temperature in a flask equipped with a stirrer
and a cooling bath.[1] Naphthalene is then slowly added to this mixture. The temperature is
carefully controlled to prevent excessive oxidation. After the addition is complete, the mixture
is stirred for several hours at a slightly elevated temperature to ensure dinitration is
complete.[1]

« |solation: The reaction mixture is poured onto crushed ice, causing the precipitation of the
crude dinitronaphthalene isomer mixture.[1] The solid precipitate is collected by filtration and
washed with water until neutral, then dried.[1]

e Separation: The dried mixture of 1,5- and 1,8-dinitronaphthalene is separated by fractional
crystallization from a suitable solvent, such as dichloroethane, taking advantage of the
different solubilities of the two isomers.[1]

Quantitative Data:
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Starting Material Nitrating Agent Product Ratio (approx.)

) ) 1,5-Dinitronaphthalene : 1,8-
Naphthalene Mixed Acid (H2SO4/HNO3) o
Dinitronaphthalene = 1:2

Note: The exact ratio can vary based on reaction conditions such as temperature and acid
concentration.[3]

Synthesis of 1,4-Dinitronaphthalene via Diazotization of
4-Nitro-1-naphthylamine

The synthesis of 1,4-dinitronaphthalene historically involved a multi-step process starting from
4-nitro-1-naphthylamine, utilizing a modified Sandmeyer reaction.[1][2]

Experimental Protocol:

o Diazotization: 10 g of 4-nitro-1-naphthylamine is dissolved in 100 ml of glacial acetic acid by
heating. The solution is cooled to below 20°C, and this slurry is slowly added to a cold
solution of nitrosylsulfuric acid (prepared by dissolving 10 g of sodium nitrite in 50 ml of
concentrated sulfuric acid). The temperature is maintained below 20°C. 700 ml of dry ether is
then added at 0°C to precipitate the 4-nitronaphthalene-1-diazonium sulfate. The precipitate
is collected and washed with ether and ethanol.[2]

o Decomposition: The prepared diazonium salt is dissolved in 100 ml of iced water. This
solution is then slowly added to a decomposition mixture. This mixture is prepared by
treating a solution of 50 g of copper sulfate with a solution of 50 g of sodium sulfite, and the
resulting precipitate is stirred into a solution of 100 g of sodium nitrite in 400 ml of water.[2]

« |solation and Purification: After stirring for one hour, the crude 1,4-dinitronaphthalene is
collected by filtration. The precipitate is washed with water, a 2% sodium hydroxide solution,
and again with water. The dried product is then extracted with boiling 95% ethanol.
Concentrating the ethanol extract yields crystalline 1,4-dinitronaphthalene. Further
purification can be achieved by recrystallization from aqueous ethanol to give pale yellow
needles.[1][2]

Quantitative Data:
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Starting Material Key Reagents Product Yield
) NaNOz2z, H2S0a4, Acetic
4-Nitro-1- ] 1,4-
) Acid, Ether, CuSOa, o 52-60%
naphthylamine Dinitronaphthalene
Na2S0s

Synthesis of Other Dinitronaphthalene Isomers

The synthesis of other dinitronaphthalene isomers often relied on similar principles of

diazotization of the corresponding nitronaphthylamines.

1,2-Dinitronaphthalene: This isomer could be prepared from 2-nitro-1-naphthylamine using a
similar diazotization procedure.[2]

1,6- and 2,6-Dinitronaphthalene: These isomers were prepared from 5-nitro-2-naphthylamine
and 6-nitro-2-naphthylamine, respectively. Due to the poor solubility of these amines in
glacial acetic acid, the diazotization was typically carried out in concentrated sulfuric acid.[2]

1,3-Dinitronaphthalene: The direct nitration of naphthalene or its mononitro derivatives does
not yield the 1,3-isomer.[4][5] Its synthesis was historically challenging, with one indirect
route involving the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[4]

[5]

2,3-Dinitronaphthalene: The preparation of this isomer has also been described in the
chemical literature, likely through a multi-step synthetic sequence.[6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the historical preparation of key

dinitronaphthalene isomers.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


http://orgsyn.org/demo.aspx?prep=cv3p0341
http://orgsyn.org/demo.aspx?prep=cv3p0341
https://patents.google.com/patent/US3065278A/en
https://www.benchchem.com/pdf/Technical_Support_Center_Regioselective_Synthesis_of_Dinitronaphthalene_Isomers.pdf
https://patents.google.com/patent/US3065278A/en
https://www.benchchem.com/pdf/Technical_Support_Center_Regioselective_Synthesis_of_Dinitronaphthalene_Isomers.pdf
https://pubs.rsc.org/en/content/articlelanding/1943/jr/jr9430000635
https://pubs.rsc.org/en/content/articlelanding/1954/jr/jr9540004545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Direct Nitration of Naphthalene

Mixed Acid
(H2S04/HNO3)

Naphthalene

itration

Crude Mixture of
1,5- & 1,8-DNN

Fractional Fractional
Crygtallization Crystallization

1,5-Dinitronaphthalene 1,8-Dinitronaphthalene

Click to download full resolution via product page

Caption: Direct nitration of naphthalene to yield 1,5- and 1,8-dinitronaphthalene.
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Caption: Multi-step synthesis of 1,4-dinitronaphthalene via diazotization.
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Caption: General pathway for synthesizing various dinitronaphthalene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
e 2. Organic Syntheses Procedure [orgsyn.org]

e 3.US6420616B1 - Process for preparing a dinitronaphthalene isomer mixture having an
increased proportion of 1,5- dinitronaphthalene - Google Patents [patents.google.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b126178?utm_src=pdf-body-img
https://www.benchchem.com/product/b126178?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Technical_Guide_to_Dinitronaphthalene_Compounds_History_Synthesis_and_Properties.pdf
http://orgsyn.org/demo.aspx?prep=cv3p0341
https://patents.google.com/patent/US6420616B1/de
https://patents.google.com/patent/US6420616B1/de
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents
[patents.google.com]

5. benchchem.com [benchchem.com]

6. 168. Preparation of 2 : 3-dinitronaphthalene and of 3-nitro-2-naphthylamine - Journal of
the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

7. 2 : 3-Derivatives of naphthalene. Part Il. Preparation of 2 : 3-dinitronaphthalene and 3-
nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing)
[pubs.rsc.org]

To cite this document: BenchChem. [A Technical Guide to the Historical Preparation of
Dinitronaphthalene Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126178#historical-methods-for-the-preparation-of-
dinitronaphthalene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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